molecular formula C9H14N2O2 B13283760 2-[1-(Propan-2-yl)-1H-pyrazol-5-yl]propanoic acid

2-[1-(Propan-2-yl)-1H-pyrazol-5-yl]propanoic acid

Cat. No.: B13283760
M. Wt: 182.22 g/mol
InChI Key: QZYYFXAFCJGOAV-UHFFFAOYSA-N
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Description

2-[1-(Propan-2-yl)-1H-pyrazol-5-yl]propanoic acid is a pyrazole-derived carboxylic acid featuring an isopropyl (propan-2-yl) substituent at the N1 position of the pyrazole ring and a propanoic acid chain at the C5 position. Its molecular formula is C10H16N2O2, with a molecular weight of 196.25 g/mol. The compound’s structure combines the aromatic heterocyclic properties of pyrazole with the acidity and hydrogen-bonding capacity of the carboxylic acid group, making it a candidate for applications in medicinal chemistry and materials science .

Pyrazole derivatives are widely studied due to their versatility in drug design, particularly as enzyme inhibitors or receptor modulators.

Properties

Molecular Formula

C9H14N2O2

Molecular Weight

182.22 g/mol

IUPAC Name

2-(2-propan-2-ylpyrazol-3-yl)propanoic acid

InChI

InChI=1S/C9H14N2O2/c1-6(2)11-8(4-5-10-11)7(3)9(12)13/h4-7H,1-3H3,(H,12,13)

InChI Key

QZYYFXAFCJGOAV-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=CC=N1)C(C)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(Propan-2-yl)-1H-pyrazol-5-yl]propanoic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds, followed by subsequent functionalization to introduce the propanoic acid group. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or sulfuric acid to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of 2-[1-(Propan-2-yl)-1H-pyrazol-5-yl]propanoic acid may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial to ensure efficient production. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-[1-(Propan-2-yl)-1H-pyrazol-5-yl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The pyrazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of pyrazole derivatives with different functional groups.

Scientific Research Applications

Based on the search results, a detailed article focusing solely on the applications of "2-[1-(Propan-2-yl)-1H-pyrazol-5-yl]propanoic acid" is not available. However, information regarding the compound itself and related compounds can be extracted from the search results.

Chemical Information
2-[1-(Propan-2-yl)-1H-pyrazol-5-yl]propanoic acid is a chemical compound with the molecular formula C9H14N2O2 and a molecular weight of 182.22 g/mol . Some key identifiers and properties include:

  • PubChem CID: 83876048
  • IUPAC Name: 2-(2-propan-2-ylpyrazol-3-yl)propanoic acid
  • InChI: InChI=1S/C9H14N2O2/c1-6(2)11-8(4-5-10-11)7(3)9(12)13/h4-7H,1-3H3,(H,12,13)
  • InChIKey: QZYYFXAFCJGOAV-UHFFFAOYSA-N
  • SMILES: CC(C)N1C(=CC=N1)C(C)C(=O)O
  • Synonyms: Several synonyms are listed, including 1550790-38-9, EN300-1137800, and 2-[1-(Propan-2-yl)-1H-pyrazol-5-yl]propanoicacid .

Related Compounds and Research
While the specific applications of 2-[1-(Propan-2-yl)-1H-pyrazol-5-yl]propanoic acid are not detailed in the search results, there are mentions of related compounds and research areas that could be relevant:

  • Lysosomal Phospholipase A2 Inhibition: One study discusses the inhibition of lysosomal phospholipase A2 (PLA2G15) by cationic amphiphilic drugs . Although 2-[1-(Propan-2-yl)-1H-pyrazol-5-yl]propanoic acid isn't directly mentioned, this research suggests a potential avenue for exploration, as PLA2G15 inhibition is relevant to phospholipidosis and drug development .
  • BRAF V600E Inhibition: Research into encorafenib and its conjugates as BRAF V600E inhibitors in melanoma and colon cancer cells is mentioned . The study synthesizes and evaluates compounds with the potential to inhibit BRAF V600E, a mutated protein involved in cancer .
  • Other Pyrazole Derivatives: The search results also list other pyrazole derivatives, such as 3-[1-(propan-2-yl)-1H-pyrazol-4-yl]propanoic acid and 2-[1-Methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]propanoic acid . These compounds may have different applications, but their existence suggests that the pyrazole core structure is of interest in chemical research .

Mechanism of Action

The mechanism of action of 2-[1-(Propan-2-yl)-1H-pyrazol-5-yl]propanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes. For example, it could inhibit the activity of cyclooxygenase (COX) enzymes, leading to reduced inflammation. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table highlights structural and functional differences between 2-[1-(propan-2-yl)-1H-pyrazol-5-yl]propanoic acid and analogous pyrazole-carboxylic acid derivatives:

Compound Name Substituents (Pyrazole Position) Molecular Weight (g/mol) Key Features Biological/Therapeutic Relevance References
2-[1-(Propan-2-yl)-1H-pyrazol-5-yl]propanoic acid N1: isopropyl; C5: propanoic acid 196.25 Balanced lipophilicity and acidity; potential for hydrogen bonding Not explicitly stated in evidence
2-[4-Bromo-1-(propan-2-yl)-1H-pyrazol-5-yl]acetic acid N1: isopropyl; C4: Br; C5: acetic acid 247.12 Bromine increases molecular weight and steric bulk; may alter reactivity No therapeutic data provided
1-(2,4-Dichlorophenyl)-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid N1: dichlorophenyl; C4: carboxylic acid 287.16 Dichlorophenyl enhances hydrophobicity; C4 acid position affects acidity Antibacterial or antifungal candidate
1-(Propan-2-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid N1: isopropyl; C5: CF3; C4: carboxylic acid 222.17 Trifluoromethyl group increases acidity (electron-withdrawing effect) Enzyme inhibition (e.g., COX-2)
(2S,3S)-2-[1-(Propan-2-yl)-1H-pyrazol-5-yl]oxolane-3-carboxylic acid Pyrazole fused to oxolane ring; C3: acid 228.24 Stereochemistry and rigid oxolane ring influence solubility and binding Potential chiral drug intermediate

Key Comparative Insights:

Halogenation: Bromine (2-[4-bromo...]) and chlorine (1-(2,4-dichlorophenyl)...) substituents increase steric bulk and may enhance binding to hydrophobic protein pockets .

Positional Isomerism :

  • The placement of the carboxylic acid at C4 (vs. C5 in the target compound) alters hydrogen-bonding patterns. For example, 1-(2,4-dichlorophenyl)-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid may exhibit different enzyme inhibition profiles due to spatial constraints .

Structural Complexity :

  • The oxolane-fused derivative (2S,3S)-2-[1-(propan-2-yl)...] introduces stereochemical complexity, which could improve target specificity in chiral environments .

Therapeutic Applications: While the target compound lacks explicit therapeutic data, structurally related pyrazole derivatives like voxelotor (a sickle cell disease drug) utilize the [2-[1-(propan-2-yl)-1H-pyrazol-5-yl]pyridin-3-yl]methanol motif, demonstrating the pharmacological relevance of isopropyl-pyrazole scaffolds .

Biological Activity

2-[1-(Propan-2-yl)-1H-pyrazol-5-yl]propanoic acid, a compound characterized by its pyrazole moiety, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, emphasizing its mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C₁₀H₁₆N₂O₂
  • Molecular Weight : 196.25 g/mol
  • CAS Number : 1511896-18-6

The biological activity of 2-[1-(Propan-2-yl)-1H-pyrazol-5-yl]propanoic acid is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in inflammatory processes and cancer progression. The compound has been shown to exhibit:

  • Anti-inflammatory Properties : It may inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators.
  • Antitumor Activity : Preliminary studies suggest that it can induce apoptosis in cancer cells and inhibit tumor growth through modulation of signaling pathways related to cell proliferation.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
Anti-inflammatoryInhibition of COX enzymes
AntitumorInduction of apoptosis in cancer cells
AntibacterialModerate activity against Gram-positive bacteria
AntifungalEffective against certain fungal strains

Case Studies and Research Findings

Several studies have investigated the biological activities of pyrazole derivatives, including 2-[1-(Propan-2-yl)-1H-pyrazol-5-yl]propanoic acid.

Case Study 1: Antitumor Activity

In a study focusing on lung cancer models, compounds similar to 2-[1-(Propan-2-yl)-1H-pyrazol-5-yl]propanoic acid demonstrated significant growth inhibition in A549 and H460 cell lines. The mechanism involved the suppression of hypoxia-inducible factor 1-alpha (HIF-1α) and its target genes, contributing to reduced ATP levels and enhanced apoptosis in treated cells .

Case Study 2: Anti-inflammatory Effects

Research has highlighted the compound's ability to modulate inflammatory responses by inhibiting key enzymes involved in the arachidonic acid pathway. This effect was observed in vitro, where the compound significantly reduced the production of prostaglandins in activated macrophages .

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